molecular formula C12H11NO4S2 B5300998 methyl 3-[(2-thienylsulfonyl)amino]benzoate

methyl 3-[(2-thienylsulfonyl)amino]benzoate

Cat. No.: B5300998
M. Wt: 297.4 g/mol
InChI Key: SPCRDKUIYICIMA-UHFFFAOYSA-N
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Description

Methyl 3-[(2-thienylsulfonyl)amino]benzoate is an organic compound with the molecular formula C12H11NO4S2 and a molecular weight of 297.35 g/mol It is a benzoic acid derivative where the carboxyl group is esterified with a methyl group, and the amino group is substituted with a thienylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-thienylsulfonyl)amino]benzoate typically involves the reaction of 3-aminobenzoic acid with 2-thienylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-thienylsulfonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like bromine (Br2) or nitrating agents (HNO3/H2SO4) under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of methyl 3-[(2-thienylsulfonyl)amino]benzoate involves its interaction with specific molecular targets. The thienylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(2-thienylsulfonyl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thienylsulfonyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-(thiophen-2-ylsulfonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c1-17-12(14)9-4-2-5-10(8-9)13-19(15,16)11-6-3-7-18-11/h2-8,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCRDKUIYICIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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